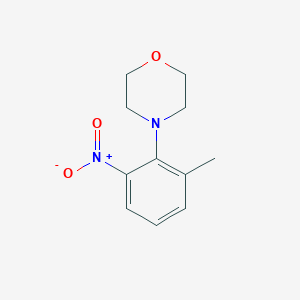
4-(2-Methyl-6-nitrophenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-6-nitrophenyl)morpholine is an organic compound with the molecular formula C11H14N2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a nitro group and a methyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-6-nitrophenyl)morpholine typically involves the reaction of 2-methyl-6-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
4-(2-Methyl-6-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: 4-(2-Methyl-6-aminophenyl)morpholine.
Oxidation: 4-(2-Methyl-6-nitrosophenyl)morpholine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(2-Methyl-6-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Methyl-6-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
4-(2-Nitrophenyl)morpholine: Similar structure but lacks the methyl group.
4-(4-Nitrophenyl)morpholine: Nitro group positioned differently on the phenyl ring.
4-(2-Methyl-4-nitrophenyl)morpholine: Similar structure but with different substitution pattern.
Uniqueness
4-(2-Methyl-6-nitrophenyl)morpholine is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-(2-methyl-6-nitrophenyl)morpholine |
InChI |
InChI=1S/C11H14N2O3/c1-9-3-2-4-10(13(14)15)11(9)12-5-7-16-8-6-12/h2-4H,5-8H2,1H3 |
InChI 键 |
JZWHTDQKCNLBDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


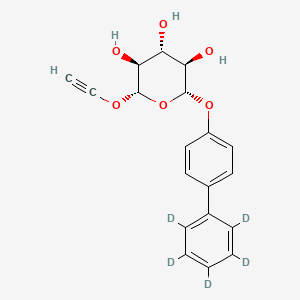
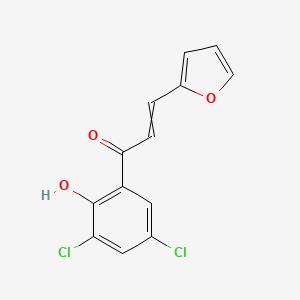

![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
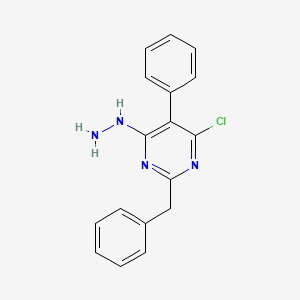
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)
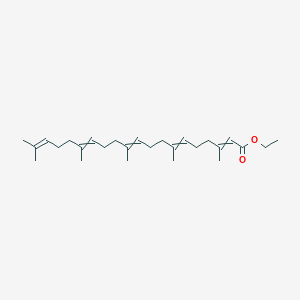
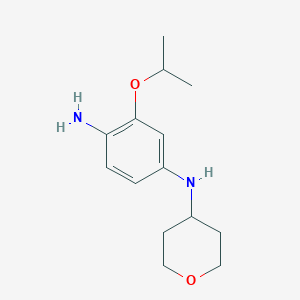



![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)
